

Application Notes and Protocols: Development of a Stability-Indicating Method for Sofosbuvir

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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

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Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C infection.[1][2] It is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA polymerase, an enzyme essential for viral replication.[2] To ensure the quality, safety, and efficacy of pharmaceutical products containing Sofosbuvir, it is crucial to develop and validate a stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form during manufacturing, storage, or administration.

This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Sofosbuvir, based on established scientific literature. The protocol includes procedures for forced degradation studies to identify potential degradation pathways and to demonstrate the specificity of the method.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. This helps in understanding the degradation pathways and in developing a method that can resolve the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol: Forced Degradation of Sofosbuvir

Forced degradation studies are performed on Sofosbuvir to assess its stability under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

[3][4][5]

1. Acid Hydrolysis:

- Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 1 N Hydrochloric Acid (HCl).[4][5] Reflux the solution at a temperature ranging from 70°C to 80°C for a period of 6 to 10 hours.[4][5]
- Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of Sodium Hydroxide (NaOH).
- Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.

2. Alkaline Hydrolysis:

- Procedure: Dissolve a known amount of Sofosbuvir in a solution of 0.1 N to 0.5 N Sodium Hydroxide (NaOH).[4][5] Heat the solution at a temperature of 60°C to 70°C for 10 to 24 hours.[4][5]
- Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of Hydrochloric Acid (HCl).
- Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.

3. Oxidative Degradation:

- Procedure: Dissolve a known amount of Sofosbuvir in a solution of 3% to 30% Hydrogen Peroxide (H₂O₂). [5] Keep the solution at room temperature or heat it up to 80°C for a period ranging from two to seven days.[4][5]
- Sample Preparation: After the exposure period, dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

4. Thermal Degradation:

- Procedure: Place a known amount of solid Sofosbuvir in a controlled temperature oven at 50°C for 21 days.[5]
- Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis.

5. Photolytic Degradation:

- Procedure: Expose a known amount of solid Sofosbuvir to UV light at 254 nm for 24 hours. [4]
- Sample Preparation: After the exposure period, dissolve the sample in the mobile phase to a final concentration suitable for HPLC analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of Sofosbuvir and its degradation products.

Experimental Protocol: HPLC Analysis

The following chromatographic conditions have been found to be effective for the separation of Sofosbuvir from its degradation products.

Chromatographic Conditions:

| Parameter | Condition |
|----------------------|---|
| HPLC System | Waters Alliance 2695 with PDA Detector or equivalent[6] |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase | Methanol: Water (75:25 v/v)[2][7] or Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v)[8] |
| Flow Rate | 1.0 mL/min[2][8] |
| Detection Wavelength | 260 nm or 261 nm[1][2] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 30°C[8] |

Preparation of Solutions:

- **Standard Solution:** Prepare a stock solution of Sofosbuvir (e.g., 100 µg/mL) by dissolving an accurately weighed amount in the mobile phase.[4] Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.
- **Sample Solution:** Prepare the stressed samples as described in the forced degradation protocol. For the analysis of pharmaceutical dosage forms, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose of Sofosbuvir in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[9]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation

The results of the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of Forced Degradation Studies for Sofosbuvir

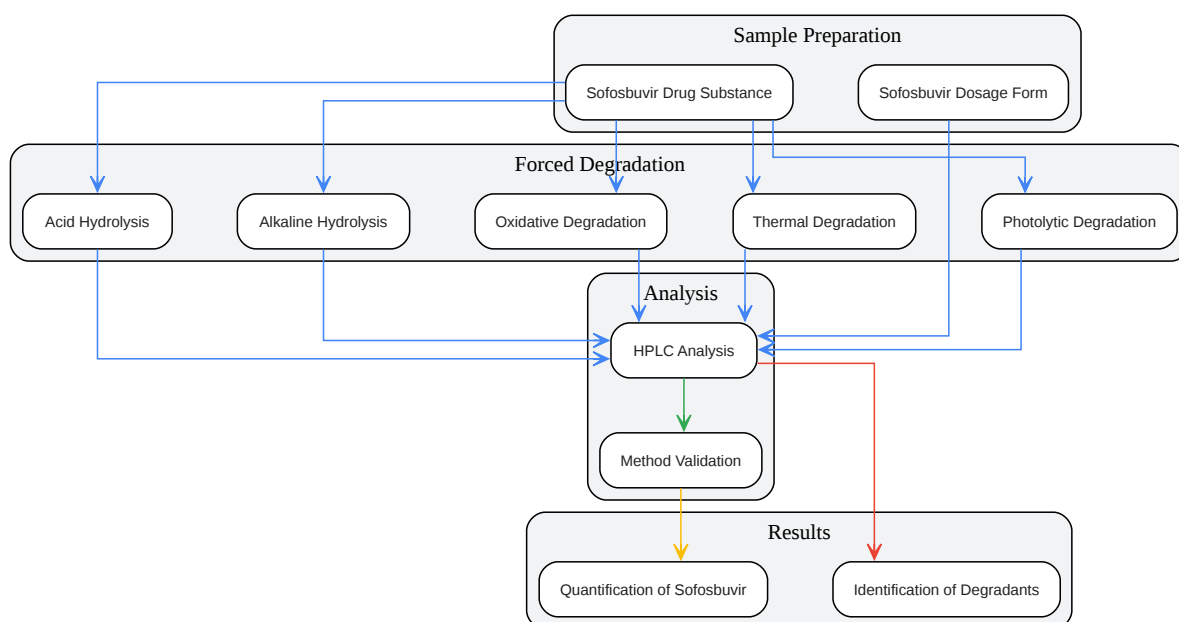
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
|------------------------|--|---------------|-------------|---|
| Acid Hydrolysis | 0.1 N - 1 N HCl | 6 - 10 hours | 70 - 80°C | 8.66% - 23% [4] [5] |
| Alkaline Hydrolysis | 0.1 N - 0.5 N NaOH | 10 - 24 hours | 60 - 70°C | 45.97% - 50% [4] [5] |
| Oxidative Degradation | 3% - 30% H ₂ O ₂ | 2 - 7 days | RT - 80°C | 0.79% - 19.02% [4] [5] |
| Thermal Degradation | Solid State | 21 days | 50°C | No degradation observed [5] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Ambient | No degradation observed [4] |

Table 2: Validation Parameters of the Stability-Indicating HPLC Method

| Parameter | Result |
|---|---|
| Linearity Range | 10 - 100 µg/mL [1] |
| Correlation Coefficient (r ²) | > 0.999 [2] [6] |
| Accuracy (% Recovery) | 99.52% - 101.21% [1] |
| Precision (% RSD) | < 2% [2] [10] |
| LOD | 0.23 - 0.269 µg/mL [1] [10] |
| LOQ | 0.814 - 2.48 µg/mL [1] [10] |
| Retention Time of Sofosbuvir | ~2.069 - 5 min [8] [11] |

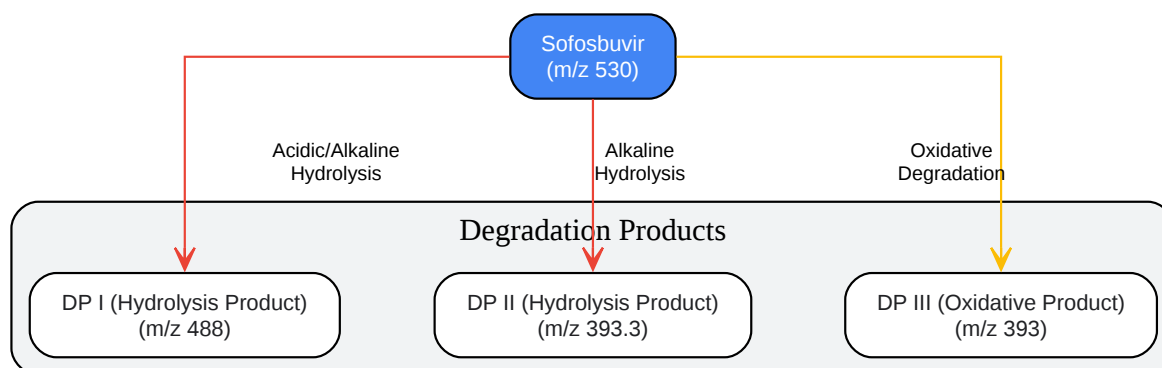
Visualizations

Diagrams illustrating the experimental workflow and the proposed degradation pathways can aid in understanding the overall process and the chemical transformations of Sofosbuvir under stress.



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Caption: Experimental workflow for the development of a stability-indicating method for Sofosbuvir.



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Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.

Conclusion

The development of a robust stability-indicating method is paramount for the quality control of Sofosbuvir in both bulk drug and pharmaceutical formulations. The described HPLC method, coupled with forced degradation studies, provides a reliable framework for the separation and quantification of Sofosbuvir in the presence of its degradation products. The validation of this method in accordance with ICH guidelines ensures its accuracy, precision, and specificity, making it suitable for routine analysis in a quality control setting. The significant degradation of Sofosbuvir under alkaline and acidic conditions highlights the importance of controlling pH during manufacturing and storage.[5] Conversely, its stability under thermal and photolytic conditions provides valuable information for packaging and storage recommendations.[4][5]

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